Bismuth Subgallate

Description

Properties

IUPAC Name |

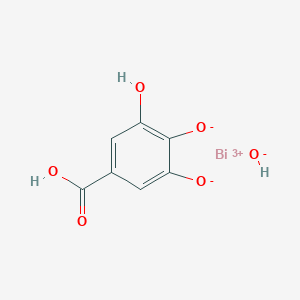

bismuth;5-carboxy-3-hydroxybenzene-1,2-diolate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAONZGLTYYUPCT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])[O-])C(=O)O.[OH-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-26-3 | |

| Record name | Bismuth subgallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBGALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIW503MI7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Procedure

A patented method (CN105198726A) employs organic acids (e.g., neodecanoic acid) to improve bismuth coordination and yield. The steps include:

-

Formation of Organic Acid Salts : Sodium hydroxide reacts with organic acids to form sodium salts.

-

Complexation with Bismuth : The sodium salt is mixed with bismuth nitrate pentahydrate and a cosolvent (e.g., acetic acid) under nitrogen atmosphere at 70–150°C for 2–10 hours.

-

Purification : Organic solvents (e.g., toluene) extract the product, followed by washing, filtration, and vacuum distillation to remove residual solvents.

This method achieves >80% bismuth utilization and produces light-colored, stable this compound derivatives.

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires nitrogen inerting to prevent oxidation.

-

Organic solvents increase environmental and safety concerns.

-

Cost-Effective Synthesis Using Bismuth Trioxide

In Situ Generation of Bismuth Nitrate

A novel approach (CN106565788A) substitutes bismuth nitrate pentahydrate with bismuth trioxide (Bi₂O₃) and concentrated nitric acid. The process involves:

-

Dissolution of Bi₂O₃ : Reacting Bi₂O₃ with 65–68% HNO₃ to generate bismuth nitrate:

-

Precipitation with Gallic Acid : Adding a gallic acid solution (1.1:1–1.2:1 molar ratio to Bi(NO₃)₃) induces precipitation at 75–80°C.

-

Isolation : Filtration, deionized water washing, and drying yield pharmaceutical-grade this compound.

Performance Metrics

-

Yield : >95% purity with minimal by-products.

-

Cost Reduction : Eliminates the need for expensive bismuth nitrate pentahydrate.

-

Reaction Time : 3–4 hours, shorter than traditional methods.

Comparative Analysis of Methods

Critical Factors Influencing Synthesis

pH and Reactant Ratios

Excess gallic acid (1.1:1 molar ratio) ensures complete bismuth coordination, preventing residual nitrate impurities. Acidic conditions (pH 2–3) favor precipitation, while higher pH promotes colloidal bismuth formation.

Temperature Control

Elevated temperatures (>80°C) accelerate reaction kinetics but risk gallic acid decomposition. The Bi₂O₃ method optimizes this balance at 75–80°C.

Chemical Reactions Analysis

Bismuth subgallate undergoes several types of chemical reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although specific details on these reactions are limited.

Substitution: It can participate in substitution reactions where the bismuth ion is replaced by other metal ions.

Common Reagents and Conditions: Reagents such as nitric acid and gallic acid are commonly used in its synthesis

Major Products: The primary product of these reactions is this compound itself, with variations depending on the specific reagents and conditions used.

Scientific Research Applications

Hemostatic Properties

Mechanism of Action

Bismuth subgallate exhibits hemostatic effects primarily through its interaction with coagulation factor XII, which activates the intrinsic pathway of coagulation. This leads to the formation of fibrin clots, essential for stopping bleeding during surgical procedures .

Clinical Applications

- Otorhinolaryngology : It is used to enhance local hemostasis during surgeries such as tonsillectomies and adenotonsillectomies, reducing intraoperative blood loss and surgical time .

- Dental Procedures : this compound is applied in dental surgeries to facilitate faster clotting in open wounds .

- Wound Management : The compound is utilized in various open wound surgeries to promote quicker hemostasis and improve healing outcomes .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against several gastrointestinal pathogens, including:

- Helicobacter pylori

- Escherichia coli

- Salmonella spp.

- Shigella spp.

- Vibrio cholerae

The antimicrobial action is attributed to its ability to bind to bacterial membranes and inhibit various bacterial enzymes, which disrupts their metabolic processes .

Wound Healing Studies

Research on the effects of this compound on wound healing has produced mixed results:

Positive Findings

Some studies suggest that this compound can promote wound healing by enhancing granulation tissue formation and re-epithelialization. It may also stimulate macrophages to secrete growth factors that facilitate healing processes .

Negative Findings

Conversely, several studies indicate that this compound may delay wound healing. For instance:

- An experimental study on rats showed that the application of this compound resulted in increased inflammation and delayed new vessel formation compared to control groups .

- Another investigation found no significant differences in inflammatory response or collagen production between groups treated with this compound and controls, suggesting it does not enhance healing in skin wounds .

Quality of Life Improvements

In clinical practice, this compound has been evaluated for its impact on the quality of life (QoL) in patients undergoing biliopancreatic diversion (SBPD) for obesity-related conditions. A study involving 60 patients found that treatment with this compound significantly improved QoL scores related to gastrointestinal symptoms and social performance after 12 weeks of treatment .

Summary Table of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Hemostasis | Used in surgical settings (otorhinolaryngology, dental) to reduce bleeding and improve clotting | High |

| Antimicrobial Activity | Effective against various gastrointestinal pathogens | Moderate |

| Wound Healing | Mixed results; may enhance or delay healing depending on application context | Variable |

| Quality of Life | Improves QoL in patients with steatorrhea post-SBPD | Moderate |

Mechanism of Action

The exact mechanism of action of bismuth subgallate is not fully understood. it is believed to work by adsorbing extra water in the large intestine and forming a protective coat on the intestinal mucosa . It also has strong astringent effects and may act on odor-producing bacteria in the intestine .

Comparison with Similar Compounds

Key Structural Differences :

Pharmacological and Clinical Comparisons

Antimicrobial Activity

- This compound : Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli but less potent than subsalicylate .

- Bismuth Subsalicylate : Broad-spectrum efficacy against gastrointestinal pathogens, including Helicobacter pylori .

- Bismuth Subcitrate : Effective against antibiotic-resistant H. pylori strains and inhibits SARS-CoV-2 replication .

Anti-Inflammatory and Cytotoxic Effects

Wound Healing Properties

- Conflicting Evidence: Negative Effects: Delayed angiogenesis and granulation tissue formation in oral mucosal wounds . Neutral Effects: No interference with healing in dermal wounds in rats .

- Bismuth Subnitrate : Promotes hemostasis but associated with higher neurotoxicity risk .

Q & A

Q. How can multi-omics integration clarify this compound’s role in gut microbiome modulation?

- Methodological Answer : Perform shotgun metagenomics (fecal samples) and metabolomics (LC-MS):

- Compare pre/post-treatment microbial diversity (Shannon index).

- Correlate Bi³+ levels with metabolite shifts (e.g., SCFA production).

- Use network pharmacology to map host-microbe interactions .

Methodological Resources

- Data Sources : Web of Science, PubMed, Embase (use MeSH terms: "Bismuth Compounds/therapeutic use") .

- Experimental Reproducibility : Adhere to ARRIVE 2.0 guidelines for in vivo studies; share raw data via repositories like Figshare .

- Conflict Resolution : Apply GRADE criteria for evidence quality assessment in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.